Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an appropriate amine with a β-keto ester, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Methyl 2-amino-4-(4-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Methyl 2-amino-4-(4-fluorophenyl)-1,6-dihydropyrimidine-5-carboxylate
Uniqueness: Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate stands out due to its specific isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
methyl 2-amino-6-(4-fluorophenyl)-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8,12H,1-3H3,(H3,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAQJFHCXKILSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(NC(=N1)N)C2=CC=C(C=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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